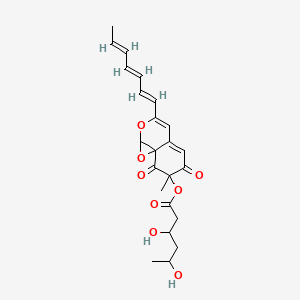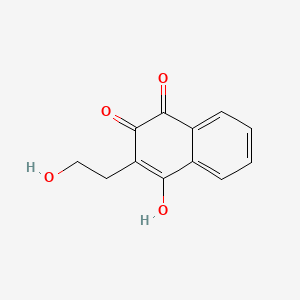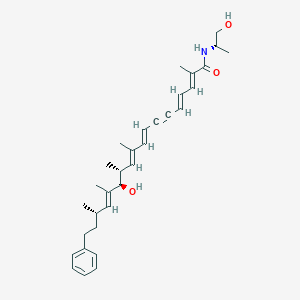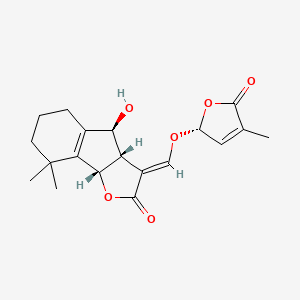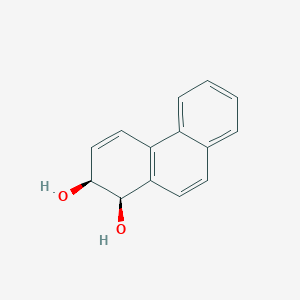
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol is a cis-1,2-dihydrophenanthrene-1,2-diol. It is an enantiomer of a (1S,2R)-1,2-dihydrophenanthrene-1,2-diol.
科学的研究の応用
Stereoselective Metabolism and Environmental Toxicology
Enantiomeric Metabolism : Enantiomerically pure isomers of trans-1,2-dihydroxy-1,2-dihydrophenanthrene show distinct metabolism patterns in rat liver microsomes, revealing stereoselectivity in the formation of diol epoxides. This stereoselectivity varies depending on the microsomal source, with significant implications for understanding the metabolic processing of environmental pollutants and related compounds (Vyas et al., 1982).
Analysis in Environmental Biology : In the study of Atlantic cod's exposure to polycyclic aromatic hydrocarbons, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol serves as an important metabolite for analytical methods like fixed wavelength fluorescence and synchronous fluorescence scanning. This has implications for accurately assessing environmental contamination and the biological impact of pollutants (Pampanin et al., 2016).
Chemistry and Polymer Science
- Application in Polymerization : Certain derivatives, like (1R,2S,4r)-1,2,4-triphenylcyclopentane-1,2-diol, have potential applications as precatalyst activators in the ring-opening polymerization of cyclic esters. This could contribute to advancements in polymer synthesis and materials science (Komarov et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Enantiomerically Pure Diols Synthesis : The use of oxidoreductases demonstrates the feasibility of preparing enantiomerically pure diols, like (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, in a one-pot operation. This has potential applications in pharmaceutical synthesis and drug development (Gennaro et al., 2010).
特性
製品名 |
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC名 |
(1R,2S)-1,2-dihydrophenanthrene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m0/s1 |
InChIキー |
FZOALBNXOKAOEW-UONOGXRCSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@@H]3O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



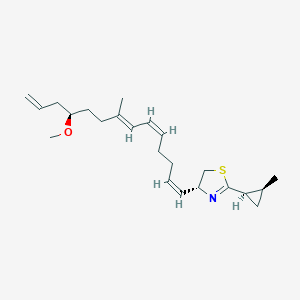
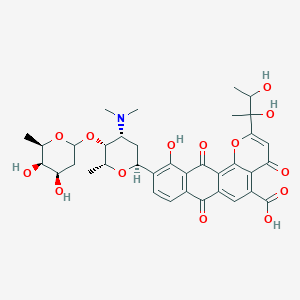

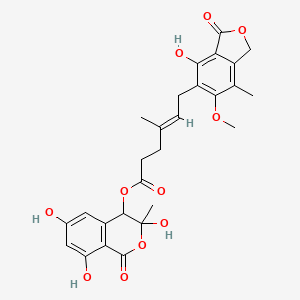
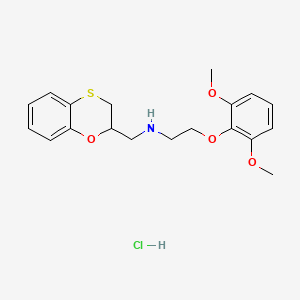
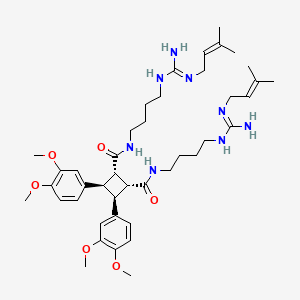
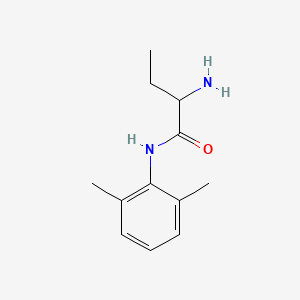
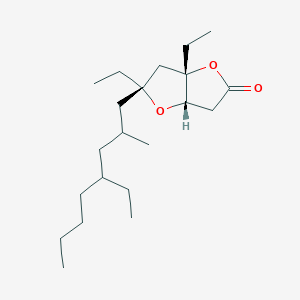
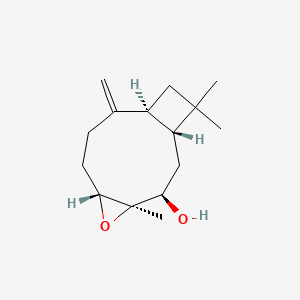
![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)
